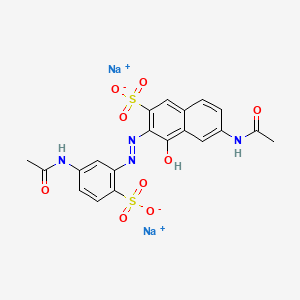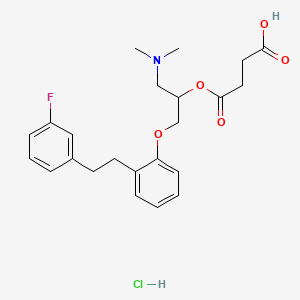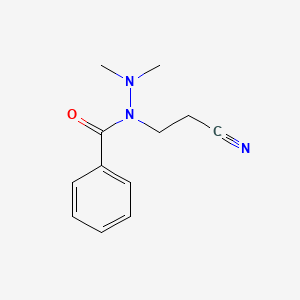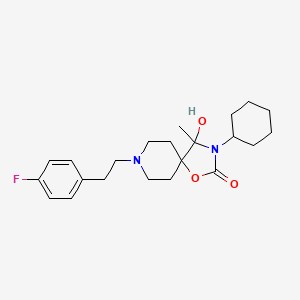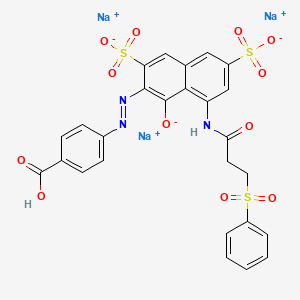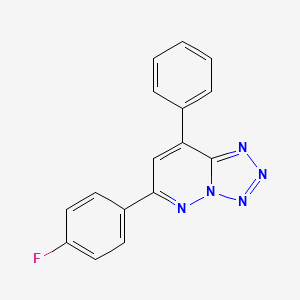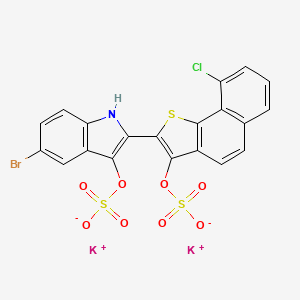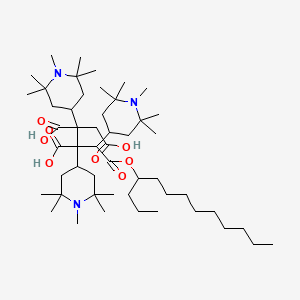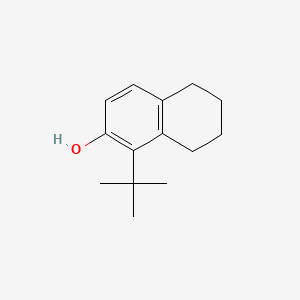
d(Cgcg)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound d(Cgcg) is a synthetic oligonucleotide sequence composed of cytosine © and guanine (G) bases. It is a tetramer, meaning it consists of four nucleotides arranged in the sequence cytosine-guanine-cytosine-guanine. This sequence is often used in various biochemical and biophysical studies due to its ability to form stable double-stranded structures with complementary sequences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of d(Cgcg) typically involves solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support. The process includes:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the initial nucleotide.
Coupling: Addition of the next nucleotide in the sequence, activated by a coupling reagent.
Capping: Termination of any unreacted 5’-hydroxyl groups to prevent errors.
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.
Industrial Production Methods
Industrial production of d(Cgcg) follows similar principles but on a larger scale. Automated DNA synthesizers are used to produce large quantities of the oligonucleotide with high precision and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality oligonucleotides for research and commercial applications.
化学反応の分析
Types of Reactions
d(Cgcg) can undergo various chemical reactions, including:
Oxidation: The guanine bases in d(Cgcg) are susceptible to oxidation, leading to the formation of 8-oxoguanine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: d(Cgcg) can participate in substitution reactions, particularly at the cytosine bases, where modifications can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Substitution Reagents: Methylating agents like dimethyl sulfate can introduce methyl groups to the cytosine bases.
Major Products
Oxidation: 8-oxoguanine is a major product of guanine oxidation.
Substitution: Methylated cytosine derivatives are common products of substitution reactions.
科学的研究の応用
d(Cgcg) has a wide range of applications in scientific research:
Chemistry: Used as a model system to study DNA interactions, stability, and reactivity.
Biology: Employed in studies of DNA-protein interactions, gene regulation, and epigenetics.
Medicine: Utilized in the development of antisense oligonucleotides and gene therapy approaches.
Industry: Applied in the production of diagnostic tools and biosensors.
作用機序
The mechanism of action of d(Cgcg) involves its ability to form stable double-stranded structures with complementary sequences. This property is crucial for its role in various biological processes, including:
Gene Regulation: d(Cgcg) can bind to specific proteins involved in gene regulation, influencing the expression of target genes.
Epigenetic Modifications: The cytosine bases in d(Cgcg) can undergo methylation, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
d(Atat): A tetramer composed of adenine and thymine bases.
d(Gcgc): A similar sequence with a different arrangement of guanine and cytosine bases.
Uniqueness
d(Cgcg) is unique due to its specific sequence and the stability of its double-stranded structure. This stability makes it particularly useful in studies of DNA interactions and modifications. Additionally, the presence of guanine bases allows for the study of oxidative damage and repair mechanisms.
特性
CAS番号 |
68923-10-4 |
|---|---|
分子式 |
C38H50N16O25P4 |
分子量 |
1254.8 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C38H50N16O25P4/c39-23-1-3-51(37(58)45-23)25-5-15(55)19(73-25)9-70-81(63,64)79-18-8-28(54-14-44-30-32(54)48-36(42)50-34(30)57)76-22(18)12-72-82(65,66)77-16-6-26(52-4-2-24(40)46-38(52)59)74-21(16)11-71-83(67,68)78-17-7-27(75-20(17)10-69-80(60,61)62)53-13-43-29-31(53)47-35(41)49-33(29)56/h1-4,13-22,25-28,55H,5-12H2,(H,63,64)(H,65,66)(H,67,68)(H2,39,45,58)(H2,40,46,59)(H2,60,61,62)(H3,41,47,49,56)(H3,42,48,50,57)/t15-,16-,17-,18-,19+,20+,21+,22+,25+,26+,27+,28+/m0/s1 |
InChIキー |
QCBPOEYESJRYMS-BNMKEWDUSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=CC(=NC8=O)N)N9C=NC1=C9N=C(NC1=O)N)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=CC(=NC8=O)N)N9C=NC1=C9N=C(NC1=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


